N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Description
N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(19-15-23-21(28-19)17-5-8-22-9-6-17)24-18-3-1-16(2-4-18)7-10-25-11-13-27-14-12-25/h1-6,8-9,15H,7,10-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZZYSPMQYKBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazole ring.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using a halogenated pyridine derivative.
Introduction of the Morpholinylethyl Group: This step involves the reaction of the intermediate compound with a morpholine derivative to introduce the morpholinylethyl group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenated compounds and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in synthetic processes and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2-morpholin-4-ylethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its ability to target specific biological pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in disease progression. The
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
